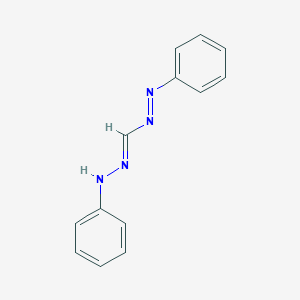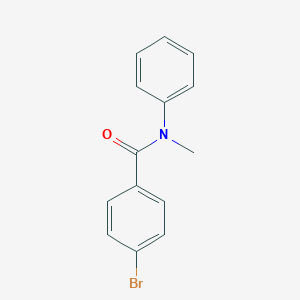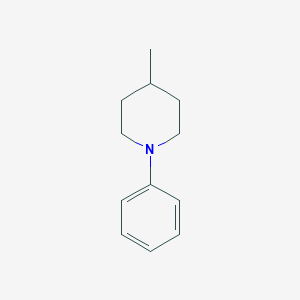![molecular formula C10H18N2O4 B262525 (2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid, also known as O-Pyrrolidinoethyl glycine (OPEG), is a synthetic compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that is found naturally in the body. OPEG has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development.
Mécanisme D'action
OPEG acts as a glycine transporter inhibitor and enhances the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By enhancing the activity of the NMDA receptor, OPEG can improve cognitive function and memory. OPEG has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
OPEG has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, OPEG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. OPEG has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OPEG in lab experiments is its specificity for the glycine transporter and the NMDA receptor. This allows researchers to study the effects of these targets without interference from other neurotransmitter systems. However, one limitation of using OPEG is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research on OPEG. One area of interest is the development of more potent derivatives of OPEG that can be used at lower concentrations. Another area of interest is the investigation of OPEG's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, OPEG's potential as a therapeutic agent for various neurological disorders warrants further investigation, particularly in animal models and clinical trials.
Méthodes De Synthèse
OPEG can be synthesized through a multi-step process. The first step involves the reaction between N-(2-bromoethyl)pyrrolidine and glycine ethyl ester hydrochloride, which results in the formation of N-(2-(pyrrolidin-1-yl)ethyl)glycine ethyl ester. In the second step, this compound is hydrolyzed with sodium hydroxide to yield OPEG. The overall yield of this process is around 40%.
Applications De Recherche Scientifique
OPEG has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in neuroscience, where OPEG has been shown to enhance the activity of the NMDA receptor, a key player in synaptic plasticity and learning and memory. OPEG has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c13-9(7-16-8-10(14)15)11-3-6-12-4-1-2-5-12/h1-8H2,(H,11,13)(H,14,15) |
Clé InChI |
XGRMRRYBOLOZQT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)COCC(=O)O |
SMILES canonique |
C1CC[NH+](C1)CCNC(=O)COCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)





